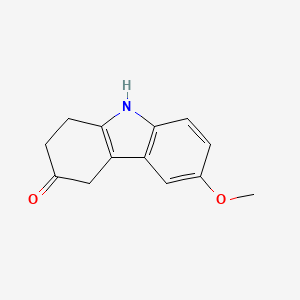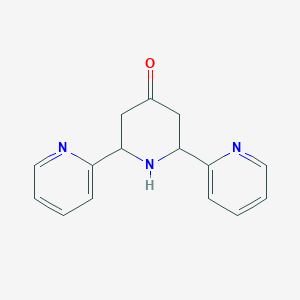![molecular formula C29H35N7O B12344764 1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12344764.png)
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms
准备方法
The synthesis of 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one typically involves multi-step organic reactions. The synthetic route may include:
Formation of the hexaazatetracyclo structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the tetrahydroisoquinolinyl group: This can be done through nucleophilic substitution or addition reactions.
Final assembly of the butanone moiety: This step may involve aldol condensation or other carbon-carbon bond-forming reactions.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and continuous flow techniques.
化学反应分析
4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Addition: The compound can participate in addition reactions with alkenes or alkynes, forming new carbon-carbon bonds.
Common reagents and conditions for these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment.
科学研究应用
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in designing new materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and pathways.
Biological Studies: The compound may be used in biological assays to study its effects on cellular processes and pathways.
作用机制
The mechanism by which 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies using techniques like X-ray crystallography or molecular docking can elucidate these interactions.
相似化合物的比较
Similar compounds to 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one include other polycyclic aromatic compounds and heterocyclic compounds with similar functional groups. Examples include:
Anthracene derivatives: These compounds share the polycyclic aromatic structure and can undergo similar chemical reactions.
Isoquinoline derivatives: These compounds have the tetrahydroisoquinoline moiety and are used in various medicinal chemistry applications.
Phenyl-substituted compounds: These compounds have phenyl groups attached to different core structures, influencing their chemical and physical properties.
The uniqueness of 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0
属性
分子式 |
C29H35N7O |
|---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one |
InChI |
InChI=1S/C29H35N7O/c37-26(34-18-17-20-9-4-5-12-22(20)19-34)16-8-15-25-31-32-29-35(25)24-14-7-6-13-23(24)28-30-27(33-36(28)29)21-10-2-1-3-11-21/h1-5,9-12,23-24,27-28,30,33H,6-8,13-19H2 |
InChI 键 |
FBCPVAQBQHOUDD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)N5CCC6=CC=CC=C6C5)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-fluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B12344698.png)


![Methyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12344705.png)


![2-(benzylsulfanyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12344713.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12344724.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B12344737.png)



![(5Z)-5-{[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B12344763.png)
